2-Mercaptopyridine N-oxide sodium salt

Description

BenchChem offers high-quality 2-Mercaptopyridine N-oxide sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Mercaptopyridine N-oxide sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

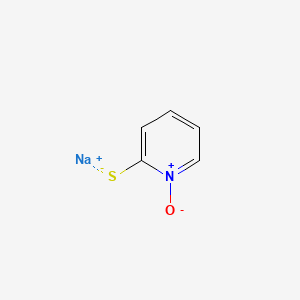

sodium;1-oxidopyridin-1-ium-2-thiolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS.Na/c7-6-4-2-1-3-5(6)8;/h1-4,8H;/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGMMIYXPIAYOB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)[S-])[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207511-13-5 |

Source

|

| Record name | 2-Mercaptopyridine N-oxide sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Mercaptopyridine N-oxide Sodium Salt (Sodium Pyrithione)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Mercaptopyridine N-oxide sodium salt, commonly known as Sodium Pyrithione (B72027) or Sodium Omadine, is the sodium salt of pyrithione, an organosulfur compound.[1][2] It is a broad-spectrum antimicrobial agent with potent fungistatic and bacteriostatic properties, effective against a wide array of fungi, yeasts, and both Gram-positive and Gram-negative bacteria.[1][3][4] Its high efficacy and water solubility have led to its extensive use as a preservative and biocide in various industrial and commercial products, including metalworking fluids, paints, personal care products like anti-dandruff shampoos, and textiles.[4][5][6] While its general function is to disrupt essential cellular processes, the precise molecular mechanism is multifaceted, primarily revolving around its ability to act as an ionophore, disrupting cellular membrane transport and inactivating critical metalloenzymes.[2][7][8] This guide provides a detailed examination of its core mechanisms of action, supported by quantitative data, experimental protocols, and visual pathway diagrams.

Core Mechanism of Action

The antimicrobial activity of Sodium Pyrithione is not attributed to a single mode of action but rather a cascade of disruptive events initiated at the cell membrane. The primary mechanism involves the transport of metal ions across microbial cell membranes, leading to the disruption of essential cellular functions.[3][8]

Disruption of Membrane Integrity and Transport

Sodium Pyrithione's primary effect is the disruption of membrane transport processes.[1][2][7] It interferes with the proton pump that energizes the transport mechanism, leading to a collapse of the transmembrane proton gradient (ΔpH) that is vital for cellular life.[1][8][9] This disruption of the delicate electrochemical balance inhibits cell division and leads to a loss of metabolic control.[1][2]

The specific ions affected can vary with pH.[4]

-

Neutral or Acidic Conditions: Pyrithione can shuttle potassium ions (K+) out of the cell and protons (H+) into the cell.[3][4]

-

Alkaline Conditions: It may facilitate an exchange of intracellular potassium (K+) or magnesium (Mg2+) for extracellular sodium (Na+).[1][3][4]

This general disruption of ion gradients compromises the cell's membrane potential and vital functions, representing a broad-spectrum attack on microbial viability.[3]

Ionophore-Mediated Metal Toxicity

A more specific and potent mechanism involves pyrithione acting as an ionophore, a molecule that can transport ions across lipid membranes.[3][10] While often associated with zinc in its zinc pyrithione form, the pyrithione ligand itself can chelate and transport other divalent cations, most notably copper (Cu²+).[8][11][12]

The proposed mechanism is as follows:

-

Complexation: The dissociated pyrithione ligand chelates available extracellular copper, forming a neutral, lipid-soluble Cu(PT)₂ complex.[8]

-

Membrane Transport: This complex readily diffuses across the cell membrane, delivering copper into the cytoplasm.[8][11]

-

Intracellular Ion Release: Inside the cell, the complex dissociates, leading to a significant increase in intracellular copper concentration.[8][11]

This targeted delivery of a toxic metal is a key feature of its potent antifungal activity.[11][13]

Inactivation of Iron-Sulfur (Fe-S) Cluster Proteins

The influx of copper, mediated by pyrithione, leads to the damage and inactivation of essential iron-sulfur (Fe-S) cluster-containing proteins.[11][14][15] Fe-S clusters are ancient, ubiquitous prosthetic groups critical for the function of numerous enzymes involved in fundamental cellular processes, including:

The excess intracellular copper directly targets and disrupts these Fe-S clusters, likely by displacing the iron atoms.[13][18][19] This damage leads to a loss of enzyme activity, crippling the cell's metabolic machinery and ultimately causing cell death.[8][14] This mechanism has been identified as the primary mode of antifungal action for pyrithione.[11][13]

Other Contributing Mechanisms

While the ionophore and Fe-S cluster disruption model is the most well-supported, other biocidic actions may contribute to Sodium Pyrithione's overall effect. These include the direct inhibition of enzymes like alcohol dehydrogenase and the production of reactive oxygen species during the formation of iron complexes.[20]

Quantitative Data: Antimicrobial Efficacy

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism. The MIC values for Sodium Pyrithione vary depending on the target organism and testing conditions.

| Microorganism | Strain | MIC Value | Reference |

| Mycobacterium tuberculosis | H37Rv (ATCC 27294) | 7.20 µM (MIC₉₀) | [21] |

| Escherichia coli | BW25113 (Wild-Type) | 17.5 µM | [22] |

| Escherichia coli | ΔzntA (Zinc-efflux pump knockout) | 2.2 µM | [22] |

| Escherichia coli | ΔcopA (Copper-efflux pump knockout) | 8.8 µM | [22] |

Note: The increased susceptibility of knockout strains deficient in metal efflux pumps (e.g., ΔzntA, ΔcopA) provides strong evidence for the metal-dependent mechanism of action.[22]

Visualizations: Pathways and Workflows

Signaling Pathway of Antimicrobial Action

The following diagram illustrates the primary mechanism of action, where Sodium Pyrithione acts as a copper ionophore to induce cellular toxicity.

Caption: Proposed mechanism of Sodium Pyrithione acting as a copper ionophore.

Experimental Workflow: Broth Microdilution MIC Assay

This diagram outlines the standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of Sodium Pyrithione.

Caption: Workflow for a standard broth microdilution MIC determination assay.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standardized method for determining the MIC of Sodium Pyrithione against a target bacterial strain, adapted from guidelines by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[23]

5.1.1 Materials

-

Sodium Pyrithione (2-Mercaptopyridine N-oxide sodium salt)

-

Target bacterial strain (e.g., E. coli ATCC 25922)

-

Sterile Mueller-Hinton Broth (MHB)

-

Sterile 0.85% w/v saline solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Multichannel pipette

5.1.2 Day 1: Preparation

-

Bacterial Culture: Aseptically inoculate a single colony of the target bacterium from an agar (B569324) plate into 5 mL of MHB. Incubate overnight at 37°C with shaking.

-

Compound Preparation: Prepare a stock solution of Sodium Pyrithione in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested.

5.1.3 Day 2: Assay Setup

-

Serial Dilution:

-

Add 100 µL of sterile MHB to wells 2 through 11 of a 96-well plate.

-

Add 200 µL of the Sodium Pyrithione stock solution (adjusted to be 2x the final desired highest concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the positive growth control (no compound). Well 12 will be the sterility control.[24]

-

-

Inoculum Preparation:

-

Measure the optical density (OD) of the overnight bacterial culture at 600 nm (OD₆₀₀).

-

Dilute the culture in sterile saline to a standardized turbidity equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).

-

Further dilute this suspension into MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[25]

-

-

Inoculation:

-

Using a multichannel pipette, add 100 µL of the final bacterial inoculum to wells 1 through 11. This halves the drug concentration in each well to the final desired test concentration.

-

Add 100 µL of sterile MHB (without bacteria) to well 12 to serve as a sterility control.[26]

-

-

Incubation: Cover the plate and incubate statically for 16-24 hours at 37°C.[25]

5.1.4 Day 3: Data Analysis

-

Visual Inspection: After incubation, examine the plate. The MIC is the lowest concentration of Sodium Pyrithione at which no visible bacterial growth (turbidity) is observed.[24][25]

-

Spectrophotometric Reading (Optional): For a quantitative measure, read the absorbance of each well at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control well.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted under appropriate safety protocols.

References

- 1. nbinno.com [nbinno.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Pyrithione Sodium | 15922-78-8 | Benchchem [benchchem.com]

- 4. irochemical.com [irochemical.com]

- 5. irochemical.com [irochemical.com]

- 6. nbinno.com [nbinno.com]

- 7. Buy Sodium Omadine | 3811-73-2 [smolecule.com]

- 8. SODIUM PYRITHIONE - Ataman Kimya [atamanchemicals.com]

- 9. Mechanism of the antimicrobial action of pyrithione: effects on membrane transport, ATP levels, and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium Pyrithione | 3811-73-2 [chemicalbook.com]

- 11. Zinc pyrithione inhibits yeast growth through copper influx and inactivation of iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 13. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Inactivation of dehydratase [4Fe-4S] clusters and disruption of iron homeostasis upon cell exposure to peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Disruption of the iron-sulfur cluster of aconitase by myeloperoxidase-derived oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Zinc pyrithione - Wikipedia [en.wikipedia.org]

- 19. The antifungal mechanism of action of zinc pyrithione. | Sigma-Aldrich [sigmaaldrich.com]

- 20. Sodium Pyrithione: Toxic Effects, Modes of Action and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. researchgate.net [researchgate.net]

- 23. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

Synthesis and Purification of 2-Mercaptopyridine N-oxide Sodium Salt: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 2-Mercaptopyridine (B119420) N-oxide sodium salt, a versatile compound with significant applications in the pharmaceutical and agrochemical industries, as well as in biochemical research. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow and the compound's proposed mechanism of action.

Introduction

2-Mercaptopyridine N-oxide sodium salt, also known as sodium pyrithione (B72027), is the sodium salt of 2-mercaptopyridine N-oxide. It exists in tautomeric forms, with the major form being the thione 1-hydroxy-2(1H)-pyridinethione and the minor form being the thiol 2-mercaptopyridine N-oxide.[1] This compound and its derivatives are well-known for their fungistatic and antimicrobial properties.[2][3][4] The zinc salt, zinc pyrithione, is a common active ingredient in anti-dandruff shampoos.[1] In a laboratory setting, the sodium salt is often used as a precursor for the synthesis of other pyrithione salts and as a reagent in various biochemical assays, including as a zinc ionophore to transport zinc into cells.[2][5]

This guide focuses on the prevalent laboratory-scale synthesis method starting from 2-chloropyridine (B119429) N-oxide.

Synthesis of 2-Mercaptopyridine N-oxide Sodium Salt

The most common and efficient laboratory synthesis of 2-Mercaptopyridine N-oxide sodium salt involves the nucleophilic substitution of the chlorine atom in 2-chloropyridine N-oxide with a sulfur nucleophile. Various sulfur sources can be employed, including sodium sulfide (B99878) (Na₂S), sodium hydrosulfide (B80085) (NaSH), or a mixture of both.[6][7] The reaction is typically carried out in an aqueous solution at elevated temperatures.

General Reaction Scheme

The overall reaction can be represented as follows:

2-Chloropyridine N-oxide + Sodium Hydrosulfide/Sulfide → 2-Mercaptopyridine N-oxide sodium salt + Sodium Chloride + (Hydrogen Sulfide)

The use of a mixture of sodium sulfide and sodium hydrosulfide is often preferred as it can help to control the pH of the reaction mixture and minimize the evolution of hydrogen sulfide gas.[6]

Experimental Protocol

This protocol is a synthesis example based on established literature procedures.[6][8]

Materials:

-

2-Chloropyridine N-oxide

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Sodium hydrosulfide hydrate (B1144303) (NaSH·xH₂O)

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment (optional, for purification)

-

Activated carbon (optional, for decolorization)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirrer (magnetic or mechanical)

-

Thermometer or temperature probe

-

Addition funnel

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Preparation of the 2-Chloropyridine N-oxide Solution: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, dissolve 2-chloropyridine N-oxide in deionized water. The concentration can vary, but a common starting point is a solution containing approximately 0.2 moles of the reactant.[6]

-

Preparation of the Sulfide Solution: In a separate beaker, prepare an aqueous solution of sodium sulfide and sodium hydrosulfide. A typical molar ratio of sodium sulfide to sodium hydrosulfide can range from 0.5:1 to 5:1.[6] The total molar amount of the sulfur reagents should be in slight excess relative to the 2-chloropyridine N-oxide.

-

Reaction: Heat the 2-chloropyridine N-oxide solution to approximately 95°C with stirring.[6]

-

Addition of Sulfide Solution: Slowly add the sulfide solution to the heated 2-chloropyridine N-oxide solution using an addition funnel over a period of 20-30 minutes.[6]

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 95°C for an additional 25-30 minutes to ensure the reaction goes to completion.[6]

-

Cooling: Cool the reaction mixture to room temperature. The resulting product is an aqueous solution of 2-Mercaptopyridine N-oxide sodium salt.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-Mercaptopyridine N-oxide sodium salt based on literature reports.

| Parameter | Value | Reference |

| Starting Material | 2-Chloropyridine N-oxide | [6][7] |

| Reagents | Sodium Sulfide and Sodium Hydrosulfide | [6] |

| Molar Ratio (Sulfide:Hydrosulfide) | 0.5:1 to 5:1 | [6] |

| Molar Ratio (Total Sulfur Reagent:Starting Material) | 1:1 to 3:1 | [6] |

| Reaction Temperature | 75°C to 110°C | [6][8] |

| Reaction Time | 30 to 60 minutes | [6] |

| Yield | >98% | [6] |

| Purity (of the resulting solution) | High, suitable for many applications | [7] |

Purification of 2-Mercaptopyridine N-oxide Sodium Salt

For many applications, the aqueous solution of the sodium salt obtained from the synthesis can be used directly. However, for applications requiring a higher purity solid, purification steps are necessary.

Purification Protocol

3.1.1. Decolorization (Optional)

If the resulting solution is colored, it can be treated with activated carbon to remove colored impurities.

-

Add a small amount of activated carbon to the cooled reaction mixture.

-

Stir the mixture for 15-30 minutes at room temperature.

-

Filter the solution to remove the activated carbon.

3.1.2. Isolation as the Free Acid and Conversion back to the Sodium Salt

A common purification strategy involves the precipitation of the free acid, 2-mercaptopyridine N-oxide, which can then be recrystallized and converted back to the highly pure sodium salt.

-

Acidification: Slowly add hydrochloric acid to the aqueous solution of the sodium salt while stirring. Monitor the pH. The free acid will precipitate as the solution becomes acidic.

-

Crystallization and Filtration: Cool the mixture in an ice bath to maximize crystallization. Collect the solid 2-mercaptopyridine N-oxide by filtration and wash with cold water.

-

Recrystallization: The crude 2-mercaptopyridine N-oxide can be recrystallized from water or an ethanol/water mixture to achieve high purity.[2]

-

Conversion to Sodium Salt: Dissolve the purified 2-mercaptopyridine N-oxide in an appropriate solvent (e.g., ethanol) and add one molar equivalent of sodium hydroxide (B78521) or sodium ethoxide.

-

Isolation of the Sodium Salt: The solvent can be removed under reduced pressure to yield the solid, purified 2-Mercaptopyridine N-oxide sodium salt.

Purity Assessment

The purity of the final product can be assessed by various analytical techniques:

| Analytical Technique | Purpose |

| Melting Point | Determination of purity (a sharp melting point indicates high purity). The reported melting point is approximately 250°C.[2] |

| HPLC | To determine the purity and identify any impurities. |

| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the compound. |

| FTIR Spectroscopy | To identify the functional groups present in the molecule. |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-Mercaptopyridine N-oxide sodium salt.

References

- 1. Pyrithione - Wikipedia [en.wikipedia.org]

- 2. Sodium Pyrithione CAS#: 3811-73-2 [m.chemicalbook.com]

- 3. Sodium pyrithione ppt | PPT [slideshare.net]

- 4. irochemical.com [irochemical.com]

- 5. Sodium Pyrithione | 3811-73-2 [chemicalbook.com]

- 6. US3159640A - Process for preparing 2-mercaptopyridine-nu oxide - Google Patents [patents.google.com]

- 7. WO2013151958A1 - Process for preparing alkali metal pyrithione and its polyvalent metal complexes from pyridine oxide - Google Patents [patents.google.com]

- 8. US4396766A - Process for producing sodium and zinc pyrithione - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Pyrithione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Pyrithione (B72027), the sodium salt of pyrithione, is a well-established antimicrobial agent with a broad spectrum of activity against fungi, bacteria, and algae. Its fungistatic and bacteriostatic properties have led to its widespread use in various industrial and pharmaceutical applications, including anti-dandruff shampoos, metalworking fluids, and antifouling paints. This technical guide provides a comprehensive overview of the core chemical and physical properties of Sodium Pyrithione, detailed experimental methodologies for their determination, and an exploration of its antimicrobial mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of Sodium Pyrithione are crucial for its application and formulation. The following tables summarize key quantitative data for this compound.

Table 1: General Chemical Properties of Sodium Pyrithione

| Property | Value | Reference(s) |

| Chemical Name | Sodium 1-oxidopyridine-2-thione | [1] |

| Synonyms | Sodium Omadine, 2-Mercaptopyridine N-oxide sodium salt | [1][2] |

| CAS Number | 3811-73-2 | [3] |

| Molecular Formula | C₅H₄NNaOS | [4] |

| Molecular Weight | 149.14 g/mol | [4] |

| Appearance | Off-white to yellow powder or liquid | [5] |

Table 2: Physicochemical Properties of Sodium Pyrithione

| Property | Value | Reference(s) |

| Melting Point | 250 °C (decomposes) | [1][2] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility in Water | 53% (by mass fraction) | [2][3] |

| Solubility in Ethanol | 19% (by mass fraction) | [2][3] |

| Solubility in Polyethylene Glycol (PEG400) | 12% (by mass fraction) | [2][3] |

| pKa | 4.6 (thiol proton) | [6] |

| UV-Vis Absorption Maximum (λmax) in Water | 334 nm | [3] |

Experimental Protocols

This section outlines the methodologies for determining the key chemical and physical properties of Sodium Pyrithione.

Determination of Melting Point

The melting point of Sodium Pyrithione is determined using the capillary melting point method.

Protocol:

-

A small, finely powdered sample of Sodium Pyrithione is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. Due to decomposition, the observed value is a decomposition temperature rather than a true melting point.

Determination of Solubility

The solubility of Sodium Pyrithione in various solvents can be determined by the shake-flask method.

Protocol:

-

An excess amount of Sodium Pyrithione is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove undissolved solid.

-

The concentration of Sodium Pyrithione in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the thiol group in Sodium Pyrithione can be determined by potentiometric titration.[7][8][9][10]

Protocol:

-

A standard solution of Sodium Pyrithione of known concentration is prepared in water.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standard solution of a strong acid (e.g., HCl) is incrementally added to the Sodium Pyrithione solution.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Analysis

Protocol:

-

A dilute solution of Sodium Pyrithione is prepared in a suitable solvent (e.g., water).

-

The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.

-

The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Protocol:

-

A solid sample of Sodium Pyrithione is prepared as a KBr pellet or as a mull in Nujol.

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Protocol:

-

A solution of Sodium Pyrithione is prepared in a suitable deuterated solvent (e.g., D₂O).

-

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.[15][16]

-

The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the molecular structure. Detailed spectral interpretation for Sodium Pyrithione is not widely published, but the spectra would be consistent with the substituted pyridine (B92270) N-oxide structure.[17][18][19][20][21][22]

Antimicrobial Mechanism of Action

The antimicrobial activity of Sodium Pyrithione is primarily attributed to its ability to disrupt essential cellular processes in microorganisms.[5] The proposed mechanism involves the disruption of membrane transport and the dissipation of the proton motive force.[23][24][25][26]

As illustrated in the diagram, Sodium Pyrithione is believed to inhibit the proton pump and disrupt ion channels in the microbial cell membrane. This leads to a collapse of the proton motive force (PMF), which is essential for ATP synthesis. The subsequent depletion of ATP disrupts vital metabolic processes, ultimately leading to the inhibition of microbial growth and cell death.[27][28]

Synthesis of Sodium Pyrithione

A common laboratory and industrial synthesis of Sodium Pyrithione involves the reaction of 2-chloropyridine (B119429) N-oxide with a sulfur source in the presence of a base.[6][29][30][31]

The reaction is typically carried out in an aqueous solution. After the reaction is complete, the Sodium Pyrithione can be purified by methods such as recrystallization.[2]

Conclusion

Sodium Pyrithione is a versatile antimicrobial agent with well-defined chemical and physical properties that are fundamental to its efficacy and application. This guide has provided a detailed overview of these properties, along with standardized methodologies for their determination. A clear understanding of its mechanism of action, involving the disruption of microbial membrane transport and energy metabolism, is key to its targeted use in various formulations. The information presented herein serves as a valuable resource for researchers, scientists, and drug development professionals working with this important compound.

References

- 1. SODIUM PYRITHIONE - Ataman Kimya [atamanchemicals.com]

- 2. Sodium Pyrithione CAS#: 3811-73-2 [m.chemicalbook.com]

- 3. Sodium Pyrithione | 3811-73-2 [chemicalbook.com]

- 4. Sodium pyrithione | SIELC Technologies [sielc.com]

- 5. nbinno.com [nbinno.com]

- 6. SODIUM PYRITHIONE - Ataman Kimya [atamanchemicals.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Assay of pyrithione complexes – Reliable determination by potentiometric titration | Metrohm [metrohm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sodium Pyrithione(3811-73-2) IR Spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. eng.uc.edu [eng.uc.edu]

- 15. Sodium Pyrithione(3811-73-2) 1H NMR spectrum [chemicalbook.com]

- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. mdpi.com [mdpi.com]

- 20. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 22. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy | MDPI [mdpi.com]

- 23. Mechanism of the antimicrobial action of pyrithione: effects on membrane transport, ATP levels, and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanism of the Antimicrobial Action of Pyrithione: Effects on Membrane Transport, ATP Levels, and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Proton motive force and Na+/H+ antiport in a moderate halophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Proton motive force and antibiotic tolerance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. files.core.ac.uk [files.core.ac.uk]

- 28. Pyrithione biocides as inhibitors of bacterial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. US4396766A - Process for producing sodium and zinc pyrithione - Google Patents [patents.google.com]

- 30. Novel synthetic method of sodium pyrithione - Eureka | Patsnap [eureka.patsnap.com]

- 31. WO1995022905A1 - Process for preparing copper pyrithione - Google Patents [patents.google.com]

2-Mercaptopyridine N-oxide sodium salt as a zinc ionophore in cellular biology.

An In-depth Technical Guide to 2-Mercaptopyridine N-oxide Sodium Salt (Sodium Pyrithione) as a Zinc Ionophore in Cellular Biology

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Mercaptopyridine N-oxide sodium salt, commonly known as Sodium Pyrithione (B72027) (NaPT), is a water-soluble compound widely utilized in cellular biology as a potent zinc ionophore.[1][2] It facilitates the rapid transport of extracellular zinc ions across cellular membranes, a process that circumvents the cell's natural transporter-mediated uptake mechanisms.[3][4] This induced influx dramatically increases intracellular labile zinc concentrations, triggering a cascade of cellular events. These events include the disruption of zinc homeostasis, induction of oxidative stress, modulation of critical signaling pathways such as NF-κB, and the initiation of apoptosis through mitochondrial dysfunction.[5][6][7] Due to its ability to precisely manipulate intracellular zinc levels, NaPT serves as an invaluable tool for studying the multifaceted roles of zinc signaling in diverse biological processes, from viral replication and immune responses to cancer cell proliferation.[8][9] This guide provides a comprehensive overview of NaPT's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and illustrates the affected cellular pathways.

Introduction

2-Mercaptopyridine N-oxide sodium salt (Sodium Pyrithione, NaPT) is the sodium salt of pyrithione.[10] While its zinc complex, Zinc Pyrithione (ZnPT), is well-known for its fungistatic and bacteriostatic properties in commercial products, the sodium salt is often preferred in laboratory settings due to its high water solubility (50 mg/mL).[3][11][12]

An ionophore is a lipid-soluble molecule that binds to an ion, forming a complex that can diffuse across a lipid bilayer, such as a cell membrane. NaPT functions as a zinc ionophore by binding to extracellular Zn²⁺, shielding its charge, and shuttling it into the cell's cytoplasm.[4][5] This action effectively uncouples intracellular zinc levels from the tightly regulated control of endogenous zinc transporters (e.g., ZIP and ZnT families), allowing researchers to investigate the direct downstream effects of elevated zinc concentrations.[13]

Mechanism of Action: Zinc Transport

The pyrithione ligand is the active moiety responsible for ion transport.[12] It forms a neutral, lipophilic complex with a divalent zinc ion (Zn(PT)₂). This complex can readily partition into the lipid cell membrane and diffuse down its concentration gradient into the cytoplasm. Once inside the cell, the complex dissociates, releasing the zinc ion and freeing the pyrithione ligand to shuttle back across the membrane and transport more zinc. This process leads to a rapid and significant increase in the intracellular concentration of labile zinc.[4][5]

Caption: Mechanism of NaPT-mediated zinc transport across the cell membrane.

Cellular Consequences of NaPT-Mediated Zinc Influx

The sudden elevation of intracellular zinc triggers multiple downstream cellular responses, often culminating in cytotoxicity.[12]

Induction of Apoptosis via Mitochondrial Dysfunction

One of the most profound effects of zinc overload is the induction of apoptosis.[7][14] In numerous cell lines, including human hepatoma HepG2 cells, treatment with Zinc Pyrithione (formed from NaPT and extracellular zinc) initiates the intrinsic (mitochondrial) pathway of apoptosis.[7] This process is characterized by:

-

Zinc Accumulation & Oxidative Stress: A rapid increase in intracellular zinc leads to the generation of reactive oxygen species (ROS).[7][15]

-

Mitochondrial Dysregulation: The integrity of the mitochondria is compromised, marked by an increased Bax/Bcl-2 ratio, which enhances mitochondrial outer membrane permeabilization.[7]

-

Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytosol.[7]

-

Caspase Activation: The released cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[7][16]

Caption: NaPT-induced apoptosis via the mitochondrial dysfunction pathway.

Modulation of the NF-κB Signaling Pathway

NaPT-mediated zinc influx can interfere with the ubiquitin-proteasome system (UPS). This has been shown to inhibit the replication of viruses like Herpes Simplex Virus (HSV) by preventing the degradation of IκB-α.[6] In its resting state, the transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκB-α. Upon receiving a stimulus (e.g., viral infection), IκB-α is typically ubiquitinated and degraded by the proteasome, freeing NF-κB to translocate to the nucleus and activate gene expression. By disrupting the UPS, zinc influx stabilizes IκB-α, thereby blocking NF-κB activation and suppressing the expression of NF-κB-dependent genes, which can include viral genes.[6]

Caption: Inhibition of NF-κB activation by NaPT-mediated zinc influx.

Stress Response and ATF3 Induction

The cellular stress caused by zinc dysregulation leads to the upregulation of various stress response genes, including metallothioneins (which buffer zinc) and heat shock proteins.[15] A key transcription factor involved in the cellular stress response is Activating Transcription Factor 3 (ATF3). ATF3 expression is induced by a wide range of stressors, including metabolic stress and DNA damage.[17][18] Studies have shown that ATF3 plays a role in promoting cell growth under nutrient-deprived conditions and can also modulate apoptosis by regulating the p53 pathway.[17][19] The use of NaPT can thus be a tool to study the role of zinc-induced stress in the context of ATF3-mediated cellular responses.

Quantitative Data Summary

The effective concentration of NaPT or ZnPT varies significantly depending on the cell type, experimental endpoint, and the concentration of supplemental zinc in the medium.

Table 1: Effective Concentrations of Pyrithione Salts in Cellular Assays

| Compound | Cell Type | Concentration | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Zinc Pyrithione | Human Keratinocytes | 10 µM | ~50-fold increase in free Zn²⁺ | [5] |

| Zinc Pyrithione | HepG2 Cells | 0.1 - 5.0 µM | Dose-dependent viability reduction and apoptosis | [7] |

| Pyrithione + Zn²⁺ | HeLa Cells | 3 µM (PT) | 50% inhibition of Human Rhinovirus (HRV) replication | [4] |

| Pyrithione + Zn²⁺ | Vero-E6 Cells | 2 µM (PT) + 2 µM (Zn²⁺) | Inhibition of SARS-Coronavirus replication | [9][20] |

| Zinc Pyrithione | Rat Thymocytes | >10 nM | Increased susceptibility to H₂O₂-induced oxidative stress | [21] |

| Pyrithione | Human PBMCs | 0.5 µM (PT) + 50 µM (Zn²⁺) | Significant increase in intracellular free zinc |[22] |

Table 2: Measured Changes in Intracellular Zinc

| Cell Line | Treatment | Fold-Increase in Zinc | Measurement Method | Citation(s) |

|---|---|---|---|---|

| Primary Human Keratinocytes | 1 µM ZnPT (1 hr) | ~2-fold (total zinc) | ICP-MS | [15] |

| Malignant Human Keratinocytes | 10 µM ZnPT (10-30 min) | ~50-fold (free zinc) | Fluorescence | [5] |

| HeLa Cells | 10 µM PT | ~6-fold (⁶⁵Zn²⁺ uptake) | Scintillation counting | [4] |

| A549 Cells | 0.5 µM PT + 50 µM ZnSO₄ | Significant increase (free zinc) | Fluorescence plate reader |[22] |

Key Experimental Protocols

General Workflow for Cell Treatment

A typical experiment involves preparing the NaPT and zinc solutions, treating the cells for a specified duration, and then harvesting the cells for downstream analysis.

Caption: General experimental workflow for using NaPT as a zinc ionophore.

Protocol: Measuring Intracellular Zinc with Fluorescent Probes

This protocol provides a general method for detecting changes in labile intracellular zinc using a fluorescent indicator like FluoZin™-3 AM.

-

Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis, glass-bottom dish for microscopy, or suspension for flow cytometry) and grow to the desired confluency.

-

Indicator Loading:

-

Prepare a loading buffer, typically a balanced salt solution (e.g., HBSS).

-

Dilute the FluoZin™-3 AM stock solution (e.g., in DMSO) into the loading buffer to a final concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Add the FluoZin-3 AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[22]

-

-

De-esterification: Wash the cells twice with the loading buffer to remove excess probe. Incubate for an additional 30 minutes in fresh buffer or medium to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the fluorescent probe inside the cells.[4]

-

Treatment and Measurement:

-

Establish a baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm).

-

Add NaPT and a zinc salt (e.g., ZnSO₄) to the cells.[22]

-

Immediately begin recording fluorescence intensity over time using a fluorescence plate reader, microscope, or flow cytometer.

-

-

Controls:

-

Positive Control (Max Fluorescence): Treat a set of loaded cells with a high concentration of pyrithione (e.g., 10 µM) and zinc (e.g., 100 µM) to saturate the probe.[22]

-

Negative Control (Min Fluorescence): Treat another set of loaded cells with a strong zinc chelator like TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) to determine background fluorescence.[4][22]

-

Protocol: Assessing NaPT-Induced Apoptosis

This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.

-

Cell Treatment: Treat cells with the desired concentrations of NaPT and zinc for the specified time period (e.g., 12-24 hours). Include an untreated control group.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension and discard the supernatant.

-

Staining:

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Applications in Research and Drug Development

-

Virology: NaPT is used to study the role of zinc in viral replication. The inhibition of RNA-dependent RNA polymerase (RdRp) activity in coronaviruses and the impairment of polyprotein processing in picornaviruses by zinc influx are key areas of investigation.[4][9][20]

-

Cancer Biology: The ability of NaPT to induce apoptosis in cancer cells makes it a valuable tool for investigating zinc-mediated cell death pathways.[7][14] It can be used to explore the potential of zinc ionophores as therapeutic agents or to sensitize cancer cells to other chemotherapies.

-

Immunology: Zinc signaling is critical for immune cell function. NaPT has been used to demonstrate that zinc signals can act as a costimulatory signal in T-cell activation, mimicking the effect of CD28 and promoting Th1 differentiation.[8][23]

-

Neurobiology: Zinc homeostasis is crucial in the central nervous system. NaPT can be used to model zinc dysregulation associated with neurodegenerative diseases or to study zinc's role in synaptic transmission and astrocyte activation.[24]

Conclusion

2-Mercaptopyridine N-oxide sodium salt is a powerful and versatile chemical tool for manipulating intracellular zinc concentrations. Its utility as a zinc ionophore provides researchers with a direct method to probe the complex and diverse roles of zinc as a cellular signaling molecule. From elucidating the mechanisms of viral inhibition to triggering specific apoptotic pathways in cancer cells, NaPT enables a deeper understanding of zinc-dependent biological processes. The detailed protocols and pathway diagrams provided in this guide offer a framework for scientists and drug development professionals to effectively leverage this compound in their research endeavors.

References

- 1. Pyrithione and 8-hydroxyquinolines transport lead across erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SODIUM PYRITHIONE - Ataman Kimya [atamanchemicals.com]

- 3. 2-巯基吡啶-N-氧化物 钠盐 97.0-103.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Zinc pyrithione activates the volume-regulated anion channel through an antioxidant-sensitive mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zinc ionophores pyrithione inhibits herpes simplex virus replication through interfering with proteasome function and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis in HepG2 cells induced by zinc pyrithione via mitochondrial dysfunction pathway: Involvement of zinc accumulation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zinc Ionophore Pyrithione Mimics CD28 Costimulatory Signal in CD3 Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. collaborate.princeton.edu [collaborate.princeton.edu]

- 10. Pyrithione - Wikipedia [en.wikipedia.org]

- 11. Zinc pyrithione - Wikipedia [en.wikipedia.org]

- 12. The effect and mode of action of zinc pyrithione on cell growth. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dipyrithione induces cell-cycle arrest and apoptosis in four cancer cell lines in vitro and inhibits tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Zinc pyrithione impairs zinc homeostasis and upregulates stress response gene expression in reconstructed human epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Zinc pyrithione induces apoptosis and increases expression of Bim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ATF3 promotes the serine synthesis pathway and tumor growth under dietary serine restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ATF3 induction following DNA damage is regulated by distinct signaling pathways and over-expression of ATF3 protein suppresses cells growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activating transcription factor 3 promotes intestinal epithelial cell apoptosis in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Zn2+ Inhibits Coronavirus and Arterivirus RNA Polymerase Activity In Vitro and Zinc Ionophores Block the Replication of These Viruses in Cell Culture | PLOS Pathogens [journals.plos.org]

- 21. Nanomolar concentrations of zinc pyrithione increase cell susceptibility to oxidative stress induced by hydrogen peroxide in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Zinc Ionophore Pyrithione Mimics CD28 Costimulatory Signal in CD3 Activated T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Zinc signaling controls astrocyte-dependent synapse modulation via the PAF receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antimicrobial Spectrum of Sodium Pyrithione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Pyrithione (B72027), the sodium salt of 1-hydroxy-2(1H)-pyridinethione, is a broad-spectrum antimicrobial agent with applications ranging from personal care products to industrial biocides.[1] Its efficacy against a wide array of microorganisms, including bacteria and fungi, has established it as a versatile compound in microbial control. This technical guide provides an in-depth overview of the antimicrobial spectrum of Sodium Pyrithione, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Antimicrobial Spectrum and Efficacy

Sodium Pyrithione exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi, including yeasts and molds.[1] Its effectiveness is attributed to its ability to disrupt essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity

The potency of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. While extensive and standardized MIC data for Sodium Pyrithione is not abundantly available in publicly accessible literature, the following tables summarize the available information. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Table 1: Antibacterial Spectrum of Sodium Pyrithione (MICs)

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | BW25113 (Wild Type) | 17.5 µM (~2.6 µg/mL) | [2][3] |

| Staphylococcus aureus | UAMS-1 | ~1 µg/mL (for Zinc Pyrithione) | [4] |

Note: Data for E. coli is for pyrithione. Data for S. aureus is for Zinc Pyrithione and is included for comparative purposes due to the limited availability of data for Sodium Pyrithione.

Table 2: Antifungal Spectrum of Sodium Pyrithione (MICs)

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Candida albicans | ATCC #10231 | 2.5 | [5] |

| Aspergillus niger | ATCC #16404 | 25 | [5] |

Mechanism of Action

The primary antimicrobial mechanism of Sodium Pyrithione involves the disruption of membrane transport processes, leading to a collapse of the proton motive force and subsequent cellular death.[6][7] This is achieved through its action as a proton shuttle, dissipating the transmembrane pH gradient essential for ATP synthesis and substrate transport.[6]

Signaling Pathway of Antimicrobial Action

The following diagram illustrates the proposed mechanism of action of Sodium Pyrithione at the bacterial cell membrane. Pyrithione enters the cell and disrupts the proton gradient. Recent studies in E. coli have also implicated specific membrane transporters in the uptake and efflux of pyrithione and its metal complexes.[2][8]

Caption: Proposed mechanism of Sodium Pyrithione's antimicrobial action.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of Sodium Pyrithione.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and adapted for biocide testing.[9][10][11]

Experimental Workflow:

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Steps:

-

Preparation of Materials:

-

Sodium Pyrithione stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, RPMI-1640 for fungi).

-

Microbial culture in the logarithmic growth phase.

-

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Preparation of Sodium Pyrithione Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the Sodium Pyrithione stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

-

Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of Sodium Pyrithione at which there is no visible growth.

-

Time-Kill Kinetic Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[12][13][14][15]

Experimental Workflow:

Caption: Workflow for Time-Kill Kinetic Assay.

Detailed Steps:

-

Preparation:

-

Prepare a standardized suspension of the test microorganism in a suitable broth to a concentration of approximately 1 x 10^6 CFU/mL.

-

Prepare solutions of Sodium Pyrithione at multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

-

-

Exposure:

-

Add the Sodium Pyrithione solutions to the microbial suspensions. Include a growth control without the antimicrobial agent.

-

Incubate the cultures under appropriate conditions (e.g., 37°C with shaking).

-

-

Sampling and Enumeration:

-

At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

-

Immediately neutralize the antimicrobial activity by diluting the aliquot in a suitable neutralizing broth.

-

Perform serial dilutions of the neutralized sample in sterile saline.

-

Plate the dilutions onto a suitable agar medium.

-

Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).

-

-

Data Analysis:

-

Calculate the CFU/mL for each time point and concentration.

-

Plot the logarithm of CFU/mL against time for each concentration to generate time-kill curves.

-

A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

-

Conclusion

Sodium Pyrithione is a potent antimicrobial agent with a broad spectrum of activity against bacteria and fungi. Its primary mechanism of action involves the disruption of the proton motive force across the microbial cell membrane. While there is a need for more comprehensive and standardized quantitative data on its efficacy against a wider range of clinically and industrially relevant microorganisms, the available information and established experimental protocols provide a solid foundation for its continued investigation and application in various fields. This guide serves as a technical resource for professionals engaged in the research and development of antimicrobial technologies.

References

- 1. toku-e.com [toku-e.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. data.epo.org [data.epo.org]

- 6. Mechanism of the Antimicrobial Action of Pyrithione: Effects on Membrane Transport, ATP Levels, and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of the antimicrobial action of pyrithione: effects on membrane transport, ATP levels, and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. Development of a Broth Microdilution Method for Biocide Susceptibility Testing of Bacteria - ProQuest [proquest.com]

- 10. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]

- 13. nelsonlabs.com [nelsonlabs.com]

- 14. emerypharma.com [emerypharma.com]

- 15. pacificbiolabs.com [pacificbiolabs.com]

Stability and Degradation of 2-Mercaptopyridine N-oxide Sodium Salt in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of 2-Mercaptopyridine N-oxide sodium salt, commonly known as sodium pyrithione (B72027), in aqueous solutions. Understanding the stability profile of this compound is critical for its effective formulation, storage, and application in various fields, including pharmaceuticals and personal care products. This document summarizes key quantitative data, outlines detailed experimental protocols for stability assessment, and illustrates degradation pathways.

Physicochemical Properties and Stability Overview

Sodium pyrithione (C5H4NNaOS) is the sodium salt of the organosulfur compound pyrithione. It is a weak acid with a pKa of approximately 4.6 for the thiol proton. The compound is known for its broad-spectrum antimicrobial activity. Its stability in aqueous solutions is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing or reducing agents.

In general, sodium pyrithione is stable at room temperature in the dark within a pH range of 4.5 to 9.5.[1] However, it is susceptible to degradation under acidic conditions (pH < 4.5), where it equilibrates with its less stable free pyrithione form, and in strongly alkaline solutions (pH > 9.5). Exposure to light, particularly UV radiation, and contact with oxidizing agents can lead to rapid degradation.

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of sodium pyrithione and related pyrithione compounds in aqueous solutions. It is important to note that much of the detailed kinetic data available is for zinc pyrithione (ZnPT) and copper pyrithione (CuPT). While the pyrithione moiety is the same, the counter-ion may influence the degradation kinetics.

Table 1: Thermal Degradation of Sodium Pyrithione

| Temperature (°C) | Time (hours) | Degradation (%) | Reference |

| 100 | 120 | Stable | [1] |

| 150 | 48 | 29 | [1] |

Table 2: Photodegradation of Pyrithione Compounds in Aqueous Media

| Compound | Medium | Light Source | Half-Life (t½) | Reference |

| Sodium Pyrithione | Deionized Water | Not Specified | 1.1 - 1.4 minutes | [2] |

| Zinc Pyrithione (ZnPT) | Seawater | Sunlight | 8.3 ± 0.9 minutes | [3] |

| Copper Pyrithione (CuPT) | Seawater | Sunlight | 7.1 ± 0.2 minutes | [3] |

| Zinc Pyrithione (ZnPT) | Aqueous Media | Simulated Solar Radiation | 9.2 - 15.1 minutes |

Degradation Pathways

The degradation of sodium pyrithione in aqueous solutions proceeds through several key pathways, primarily driven by oxidation and photolysis.

Caption: Degradation pathways of sodium pyrithione.

The initial degradation product upon exposure to light or weak oxidizing agents is the disulfide dimer, 2,2'-dithiobis(pyridine-N-oxide).[1] This disulfide is also microbiologically active. Further oxidation, particularly in the presence of stronger oxidizing agents or at a pH above 9.5, leads to the formation of a number of intermediates that ultimately convert to the inactive and more persistent 2-pyridinesulfonic acid (PSA).[1] In the presence of reducing agents, sodium pyrithione can be converted to thiopyridine.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of sodium pyrithione in aqueous solutions involves conducting forced degradation studies under various stress conditions. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method. The following protocols are based on general principles outlined in ICH guidelines and relevant OECD guidelines.

Forced Degradation (Stress Testing) Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for forced degradation studies.

4.1.1. Hydrolytic Degradation (Acid and Base)

-

Objective: To evaluate the stability of sodium pyrithione in acidic and basic aqueous solutions.

-

Protocol (based on ICH guidelines):

-

Prepare a stock solution of sodium pyrithione in purified water (e.g., 1 mg/mL).

-

For acid hydrolysis, dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 100 µg/mL.

-

For base hydrolysis, dilute the stock solution with 0.1 M sodium hydroxide (B78521) to a final concentration of approximately 100 µg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it (if necessary), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples by a validated stability-indicating HPLC method.

-

4.1.2. Oxidative Degradation

-

Objective: To assess the susceptibility of sodium pyrithione to oxidation.

-

Protocol (based on ICH guidelines):

-

Prepare a stock solution of sodium pyrithione in purified water (e.g., 1 mg/mL).

-

Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 100 µg/mL.

-

Store the solution at room temperature, protected from light, for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples by a validated stability-indicating HPLC method.

-

4.1.3. Thermal Degradation

-

Objective: To determine the effect of elevated temperature on the stability of sodium pyrithione in an aqueous solution.

-

Protocol (based on OECD 113 principles):

-

Prepare a solution of sodium pyrithione in a suitable aqueous buffer (e.g., pH 7.0) at a known concentration.

-

Dispense the solution into sealed, amber glass vials.

-

Place the vials in a calibrated oven at a constant elevated temperature (e.g., 50°C, 60°C, or 70°C).

-

At predetermined time intervals, remove a vial, allow it to cool to room temperature, and analyze the contents by a validated stability-indicating HPLC method.

-

The degradation rate constant can be determined by plotting the natural logarithm of the concentration versus time, and the Arrhenius equation can be used to estimate the shelf-life at different temperatures.

-

4.1.4. Photolytic Degradation

-

Objective: To evaluate the photostability of sodium pyrithione in aqueous solution.

-

Protocol (based on ICH Q1B and OECD 316 principles):

-

Prepare a solution of sodium pyrithione in a suitable transparent solvent (e.g., purified water) at a known concentration.

-

Place the solution in a photostability chamber equipped with a light source that provides combined visible and UV output (e.g., a xenon lamp). The overall illumination should be at least 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

-

Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature and humidity conditions but protected from light.

-

At specified time points, withdraw aliquots from both the exposed and control samples and analyze them by a validated stability-indicating HPLC method.

-

Compare the chromatograms to assess the extent of photodegradation.

-

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the intact sodium pyrithione from its degradation products. The following provides a general framework for such a method.

4.2.1. Chromatographic Conditions (Example)

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to be within the stable range of the compound) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often effective. For example, a mobile phase of acetonitrile and water with phosphoric acid has been suggested.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent compound and the degradation products have adequate absorbance (e.g., around 254 nm or 331 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

4.2.2. Sample Preparation

-

Forced degradation samples should be diluted with the mobile phase to a concentration within the linear range of the method.

-

Filtration of the samples through a 0.45 µm filter prior to injection is recommended to protect the HPLC column.

4.2.3. Method Validation

The stability-indicating method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is typically demonstrated by peak purity analysis using a photodiode array (PDA) detector.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The stability of 2-Mercaptopyridine N-oxide sodium salt in aqueous solutions is a critical parameter that is significantly influenced by pH, temperature, and light. It is most stable in the dark at a pH range of 4.5 to 9.5 and at ambient temperatures. Degradation primarily occurs through oxidation and photolysis, leading to the formation of 2,2'-dithiobis(pyridine-N-oxide) and ultimately 2-pyridinesulfonic acid.

For researchers and drug development professionals, it is imperative to conduct thorough forced degradation studies and develop and validate a stability-indicating analytical method to ensure the quality, efficacy, and safety of formulations containing sodium pyrithione. The experimental protocols and data presented in this guide provide a solid foundation for these critical activities. Further research to generate more specific quantitative degradation kinetic data for sodium pyrithione under various conditions is recommended to build a more complete stability profile.

References

A Comprehensive Technical Guide to the Safe Handling of Sodium Pyrithione in the Research Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential safety precautions and handling guidelines for Sodium Pyrithione in a research laboratory setting. The information is intended to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Introduction to Sodium Pyrithione

Sodium Pyrithione (CAS No. 3811-73-2), the sodium salt of pyrithione, is a broad-spectrum antimicrobial agent with fungistatic and bacteriostatic properties.[1] It is widely utilized in various industrial and commercial applications, including as a preservative in cosmetics, paints, and metalworking fluids.[2][3] In the research laboratory, it serves as a valuable tool for studying microbial growth inhibition and for the development of new antimicrobial agents. Its mechanism of action primarily involves the disruption of essential membrane transport processes in microorganisms.[4][5]

Hazard Identification and Classification

Sodium Pyrithione presents several health and environmental hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Sodium Pyrithione is classified as follows:

-

Acute Toxicity: Harmful if swallowed (Oral), Toxic in contact with skin (Dermal), and Harmful or Toxic if inhaled.[6][7]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6][7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[6][7]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological data for Sodium Pyrithione is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Sodium Pyrithione

| Property | Value | Reference |

| CAS Number | 3811-73-2 | [4] |

| Molecular Formula | C₅H₄NNaOS | [8] |

| Molecular Weight | 149.16 g/mol | [8] |

| Appearance | White to off-white powder or a light yellow to brownish-yellow transparent liquid (40% solution). | [4] |

| Solubility | Soluble in water and organic solvents like ethanol. | [4] |

| Melting Point | 250°C | [9] |

| pH | 8.0 (for a 2% aqueous solution) | [4] |

| Stability | Unstable in the presence of light, oxidizing agents, and strong reducing agents. Stable under neutral or alkaline conditions. | [4][9] |

Table 2: Toxicological Data for Sodium Pyrithione

| Endpoint | Value | Species | Reference |

| Acute Oral LD50 | 1260 mg/kg | Mouse | [8] |

| Acute Intraperitoneal LD50 | 385 mg/kg | Rat | [8] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to Sodium Pyrithione, a combination of engineering controls and personal protective equipment must be utilized.

4.1 Engineering Controls:

-

Ventilation: All work with Sodium Pyrithione, especially the solid form, should be conducted in a well-ventilated area. A chemical fume hood is required when handling the powder or creating solutions to avoid inhalation of dust or aerosols.[10]

-

Designated Area: A specific area within the laboratory should be designated for handling Sodium Pyrithione. This area should be clearly marked with appropriate hazard signs.

4.2 Personal Protective Equipment (PPE):

-

Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side-shields are mandatory to protect against splashes and dust.[7]

-

Skin Protection:

-

Respiratory Protection: In situations where engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator appropriate for the exposure level should be used.[7]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

5.1 Handling:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Avoid the formation of dust and aerosols.[10]

-

Do not eat, drink, or smoke in the designated handling area.[11]

-

Wash hands thoroughly after handling the substance.[10]

5.2 Storage:

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep containers tightly closed to prevent contamination and absorption of moisture (hygroscopic).[10]

-

Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and light.[4][9]

-

The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed immediately.

6.1 First Aid Measures:

-

In case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

In case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

6.2 Accidental Release Measures:

-

Small Spills:

-

Evacuate personnel from the immediate area.

-

Wear appropriate PPE.

-

For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Clean the spill area with a suitable decontamination solution and then wash with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact the institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Waste Disposal

All waste containing Sodium Pyrithione must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.

-

Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

-

Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.

-

Contaminated Materials: All disposable items that have come into contact with Sodium Pyrithione, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.

Experimental Protocols

The following is a detailed methodology for a key experiment involving Sodium Pyrithione: determining its Minimum Inhibitory Concentration (MIC) against a fungal strain using the broth microdilution method, based on established guidelines.[5][6]

8.1 Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of Sodium Pyrithione that inhibits the visible growth of a specific fungal strain.

Materials:

-

Sodium Pyrithione powder

-

Sterile, 96-well, flat-bottom microtiter plates

-

Fungal strain of interest (e.g., Aspergillus niger)

-

Appropriate growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Sterile deionized water

-

Spectrophotometer

-

Incubator

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Sodium Pyrithione Stock Solution:

-

Aseptically prepare a stock solution of Sodium Pyrithione at a high concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., sterile deionized water or DMSO). The final solvent concentration in the assay should not exceed a level that affects fungal growth.

-

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on a suitable agar (B569324) medium until sufficient growth is achieved.

-